4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-nitrobenzamide
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Overview
Description
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-nitrobenzamide is a synthetic organic compound It is characterized by the presence of a chloro group, a dioxidotetrahydrothiophenyl group, a methoxybenzyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-nitrobenzamide typically involves multiple steps:
Formation of the Nitrobenzamide Core: The starting material, 3-nitrobenzoic acid, is converted to 3-nitrobenzoyl chloride using thionyl chloride. This intermediate is then reacted with 4-methoxybenzylamine to form 3-nitro-N-(4-methoxybenzyl)benzamide.
Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction, often using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the Dioxidotetrahydrothiophenyl Group: The final step involves the reaction of the intermediate with a suitable thiophene derivative under oxidative conditions to introduce the dioxidotetrahydrothiophenyl group.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the thiophene moiety can lead to sulfone derivatives.
Reduction: Reduction of the nitro group yields the corresponding amine.
Substitution: Substitution of the chloro group can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Compounds with thiophene moieties are often studied for their catalytic properties.
Materials Science: Such compounds can be used in the development of organic semiconductors and conductive polymers.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Antimicrobial Activity: Nitrobenzamide derivatives are often explored for their potential antimicrobial properties.
Medicine
Drug Development: The compound can be a lead molecule for the development of new pharmaceuticals, particularly in the treatment of infections or inflammatory conditions.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Material Manufacturing: The compound may be used in the production of specialized materials with unique properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-nitrobenzamide depends on its application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Antimicrobial Action: It may disrupt microbial cell membranes or interfere with essential biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-aminobenzamide: Similar structure but with an amine group instead of a nitro group.
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
Structural Features: The combination of a chloro group, a dioxidotetrahydrothiophenyl group, a methoxybenzyl group, and a nitrobenzamide moiety is unique and may confer specific chemical and biological properties.
Properties
IUPAC Name |
4-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O6S/c1-28-16-5-2-13(3-6-16)11-21(15-8-9-29(26,27)12-15)19(23)14-4-7-17(20)18(10-14)22(24)25/h2-7,10,15H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVZXIXKJOHUSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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